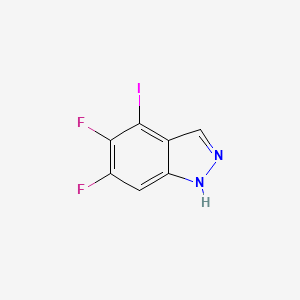![molecular formula C13H22O3 B13641377 Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of trimethylsulfur halide or trimethyl sulfoxide halide with an alkaline substance in a suitable solvent, followed by the addition of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone. This reaction proceeds through a Corey-Chaykovsky reaction mechanism, leading to the formation of the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific enzymes or receptors .
類似化合物との比較
Similar Compounds
Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar in structure but lacks the isopropyl group.
1-Oxaspiro[2.4]heptane, 7-[(4-chlorophenyl)methyl]-4,4-dimethyl-: Contains a chlorophenyl group instead of the isopropyl group
Uniqueness
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[24]heptane-2-carboxylate is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and interactions with biological molecules
特性
分子式 |
C13H22O3 |
|---|---|
分子量 |
226.31 g/mol |
IUPAC名 |
methyl 4,4-dimethyl-2-propan-2-yl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-9(2)13(10(14)15-5)12(16-13)8-6-7-11(12,3)4/h9H,6-8H2,1-5H3 |
InChIキー |
WSQKYLODEDIEJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(C2(O1)CCCC2(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



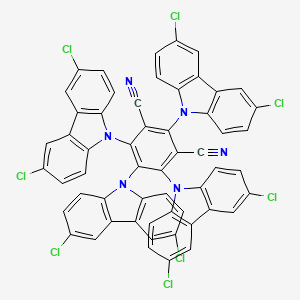
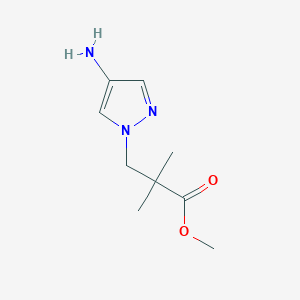
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13641325.png)
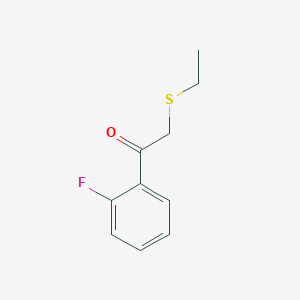
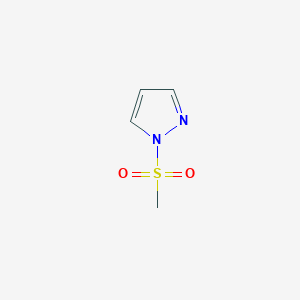
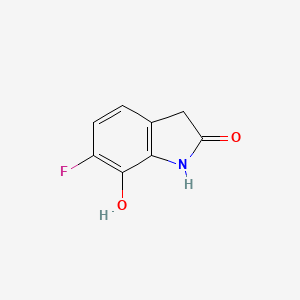
![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)


